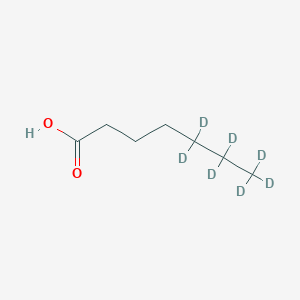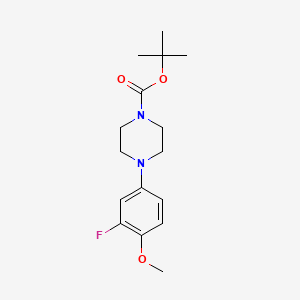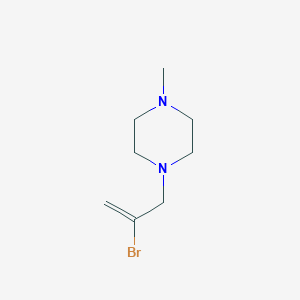
1-(2-Bromoprop-2-enyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoprop-2-enyl)-4-methylpiperazine is a chemical compound with the molecular formula C8H15BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopropenyl group in this compound introduces unique chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-bromopropene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylpiperazine and 2-bromopropene.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to neutralize the by-products.
Procedure: The 4-methylpiperazine is dissolved in the solvent, and 2-bromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Analyse Chemischer Reaktionen
1-(2-Bromoprop-2-enyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoprop-2-enyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoprop-2-enyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(2-Bromoprop-2-enyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and biological activity.
1-(2-Bromoprop-2-enyl)-4-phenylpiperazine: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical properties and interactions.
1-(2-Bromoprop-2-enyl)-4-methylpiperidine: This compound has a piperidine ring instead of a piperazine ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15BrN2 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
1-(2-bromoprop-2-enyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H15BrN2/c1-8(9)7-11-5-3-10(2)4-6-11/h1,3-7H2,2H3 |
InChI-Schlüssel |
QEAWQCOYANXQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


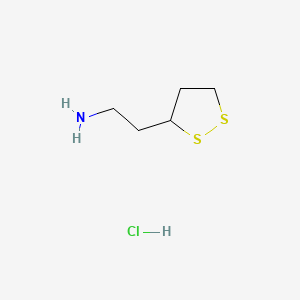
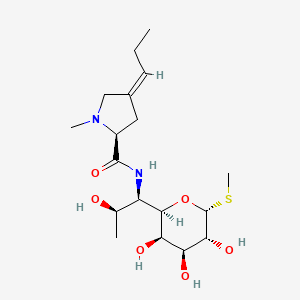

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
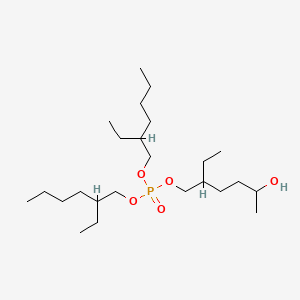
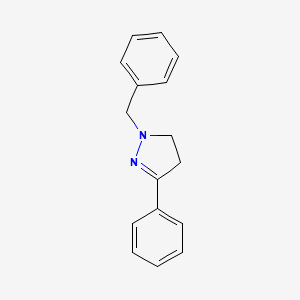
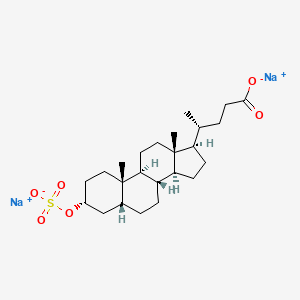
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
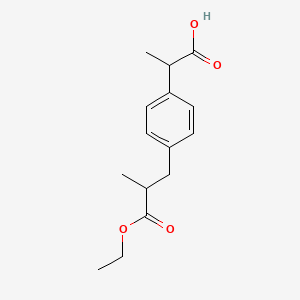
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
